Cas no 2449-10-7 (Dihexyl sebacate)

Dihexyl sebacate is a diester derived from sebacic acid and hexanol, commonly used as a plasticizer and lubricant in industrial applications. It exhibits excellent thermal stability, low volatility, and high compatibility with a wide range of polymers, including PVC, polyurethanes, and synthetic rubbers. Its low-temperature flexibility and resistance to extraction make it suitable for demanding environments. Additionally, dihexyl sebacate demonstrates low toxicity and is often employed in medical devices and food-contact materials due to its favorable regulatory profile. Its balanced properties contribute to enhanced durability and performance in coatings, adhesives, and elastomers.
Dihexyl sebacate structure
Dihexyl sebacate structure
Product name:Dihexyl sebacate
CAS No:2449-10-7
MF:C22H42O4
MW:370.5665
MDL:MFCD00368178
CID:285173
PubChem ID:75558

Dihexyl sebacate Chemical and Physical Properties

Names and Identifiers

    • Decanedioic acid,1,10-dihexyl ester
    • dihexyl sebacate
    • Di-n-hexyl sebacate
    • dihexyl decanedioate
    • Decanedioic acid, dihexyl ester
    • Sebacic acid dihexyl ester
    • GQIDSVPVVYHXAP-UHFFFAOYSA-N
    • DECANEDIOIC ACID DIHEXYL ESTER
    • DTXSID10179251
    • AKOS037645061
    • Q63393553
    • D93410
    • EINECS 219-509-6
    • 2449-10-7
    • NS00047726
    • 1,10-DIHEXYL DECANEDIOATE
    • SCHEMBL305076
    • AS-56717
    • Dihexyl sebacate
    • MDL: MFCD00368178
    • Inchi: 1S/C22H42O4/c1-3-5-7-15-19-25-21(23)17-13-11-9-10-12-14-18-22(24)26-20-16-8-6-4-2/h3-20H2,1-2H3
    • InChI Key: GQIDSVPVVYHXAP-UHFFFAOYSA-N
    • SMILES: O(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

Computed Properties

  • Exact Mass: 370.30846
  • Monoisotopic Mass: 370.30830982g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 21
  • Complexity: 296
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.4
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Density: 0.9733 (rough estimate)
  • Melting Point: 0.85°C
  • Boiling Point: 420.44°C (rough estimate)
  • Refractive Index: 1.4433 (estimate)
  • PSA: 52.6

Dihexyl sebacate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1227768-1g
Dihexyl decanedioate
2449-10-7 95%
1g
$700 2024-06-03
eNovation Chemicals LLC
D760256-250mg
dihexyl sebacate
2449-10-7 95%
250mg
$185 2024-06-06
Aaron
AR00BRBA-1g
Dihexyl sebacate
2449-10-7 95%
1g
$465.00 2025-01-24
Aaron
AR00BRBA-100mg
Dihexyl sebacate
2449-10-7 95%
100mg
$112.00 2025-01-24
eNovation Chemicals LLC
D760256-100mg
dihexyl sebacate
2449-10-7 95%
100mg
$160 2025-02-27
eNovation Chemicals LLC
D760256-1g
dihexyl sebacate
2449-10-7 95%
1g
$460 2025-02-28
eNovation Chemicals LLC
D760256-1g
dihexyl sebacate
2449-10-7 95%
1g
$460 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D905740-1g
1,10-dihexyl decanedioate
2449-10-7 95%
1g
4,500.00 2021-05-17
Aaron
AR00BRBA-250mg
Dihexyl sebacate
2449-10-7 95%
250mg
$172.00 2025-01-24
A2B Chem LLC
AF47514-250mg
dihexyl sebacate
2449-10-7 98%
250mg
$146.00 2024-04-20

Dihexyl sebacate Related Literature

Additional information on Dihexyl sebacate

Dihexyl sebacate (CAS No. 2449-10-7): Applications and Research Insights

Dihexyl sebacate, chemically designated as C₁₈H₃₆O₄, is a long-chain carboxylic acid ester with the CAS number 2449-10-7. This compound has garnered significant attention in the field of chemical and pharmaceutical research due to its versatile applications and unique chemical properties. As a derivative of sebacic acid, dihexyl sebacate exhibits favorable solubility characteristics and thermal stability, making it an attractive candidate for various industrial and biomedical applications.

The synthesis of dihexyl sebacate typically involves the esterification of sebacic acid with hexanol in the presence of a catalyst. This reaction is commonly carried out under controlled conditions to ensure high yield and purity. The resulting product is a colorless to pale yellow liquid with a faint ester odor, which further underscores its utility in formulations requiring minimal odor profiles.

In recent years, dihexyl sebacate has been extensively studied for its potential applications in pharmaceutical formulations. Its molecular structure, characterized by a long aliphatic chain and two hexyl groups, contributes to its excellent skin penetration properties. This feature has led to its incorporation into topical creams and ointments designed for the treatment of skin conditions such as eczema and psoriasis. The compound's ability to enhance the bioavailability of active pharmaceutical ingredients (APIs) has also been explored, making it a valuable excipient in drug delivery systems.

Moreover, dihexyl sebacate has found utility in the field of polymer science. Its high viscosity and compatibility with various polymers make it an effective plasticizer in the production of flexible polyurethane foams. These foams are widely used in automotive interiors, furniture, and construction materials due to their lightweight nature and thermal insulation properties. The use of dihexyl sebacate as a plasticizer not only improves the flexibility and durability of polymers but also enhances their environmental sustainability by reducing brittleness.

Recent research has also highlighted the potential of dihexyl sebacate in biomedicine. Studies have demonstrated its role as a modulator of lipid metabolism, suggesting its potential application in managing metabolic disorders such as obesity and type 2 diabetes. The compound's ability to interact with lipid droplets and influence cholesterol levels has been a focal point of several preclinical investigations. Additionally, dihexyl sebacate has shown promise as a carrier for anti-cancer drugs, improving their targeted delivery to tumor cells while minimizing side effects on healthy tissues.

The chemical stability of dihexyl sebacate under various conditions has been another area of interest. Research indicates that it remains stable at elevated temperatures and exhibits good resistance to hydrolysis, making it suitable for long-term storage applications. This stability is crucial for pharmaceutical formulations that require prolonged shelf life without degradation of the active ingredients.

In conclusion, dihexyl sebacate (CAS No. 2449-10-7) is a multifunctional compound with diverse applications ranging from pharmaceuticals to polymer science. Its unique chemical properties, including solubility, thermal stability, and skin penetration capabilities, make it an indispensable material in modern industrial and biomedical research. As further studies continue to uncover new applications and mechanisms of action, dihexyl sebacate is poised to play an even more significant role in advancing technological and medical innovations.

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